(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
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Overview
Description
The compound (1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[103104,13It is widely recognized for its potent antimalarial properties and is used as a drug for the treatment of malaria . This compound is derived from artemisinin, a natural product obtained from the plant Artemisia annua.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroartemisinin can be synthesized from artemisinin through a reduction process. The reduction is typically carried out using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield dihydroartemisinin .
Industrial Production Methods
Industrial production of dihydroartemisinin involves the large-scale reduction of artemisinin. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Dihydroartemisinin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form artemisinin derivatives.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can undergo substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alcohols and acids in the presence of catalysts like Lewis acids are used for etherification and esterification reactions.
Major Products Formed
Oxidation: Artemisinin derivatives.
Reduction: More reduced sesquiterpenoid derivatives.
Substitution: Ethers and esters of dihydroartemisinin.
Scientific Research Applications
Dihydroartemisinin has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various artemisinin derivatives.
Biology: It is studied for its effects on cellular processes and its potential as an antimalarial agent.
Medicine: It is used in the treatment of malaria and is being investigated for its potential in treating other diseases such as cancer.
Industry: It is used in the production of antimalarial drugs and other pharmaceuticals
Mechanism of Action
Dihydroartemisinin exerts its antimalarial effects by generating reactive oxygen species (ROS) within the malaria parasite. This leads to oxidative stress and damage to the parasite’s cellular components, ultimately causing its death. The compound targets the parasite’s heme metabolism and disrupts its redox balance .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A water-soluble derivative of dihydroartemisinin.
Uniqueness
Dihydroartemisinin is unique due to its high potency and rapid action against malaria parasites. It is more effective than its parent compound artemisinin and has better pharmacokinetic properties compared to other derivatives like artemether and artesunate .
Properties
IUPAC Name |
(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-OIWMHUBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3C24[C@H]1CC[C@@](O3)(OO4)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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